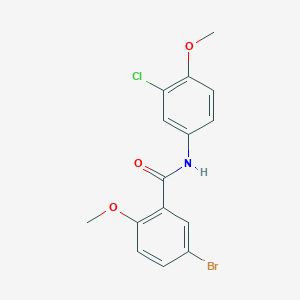
3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DMB-T, is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound possesses a unique chemical structure that makes it a promising candidate for drug discovery and development.
Mécanisme D'action
The exact mechanism of action of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosinase by binding to the copper ions in the active site of the enzyme. It also inhibits the activity of acetylcholinesterase by binding to the catalytic site of the enzyme. This compound has been reported to inhibit the activity of α-glucosidase by binding to the active site of the enzyme and preventing the hydrolysis of carbohydrates. This compound has also been shown to activate the Nrf2/ARE signaling pathway, which leads to the upregulation of antioxidant enzymes and the suppression of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. This compound has been reported to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting the activity of α-glucosidase. This compound has also been shown to protect against oxidative stress-induced neuronal damage by upregulating antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its unique chemical structure, which makes it a promising candidate for drug discovery and development. This compound has been shown to possess various biological activities, which make it a versatile compound for scientific research. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, the synthesis of this compound is relatively complex and requires several steps, which can make it challenging to obtain large quantities of the compound.
Orientations Futures
There are several future directions for the scientific research of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective properties, which make it a promising candidate for the development of new drugs for these diseases. Another possible direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its biological activities. This could lead to the discovery of new targets for drug development. Finally, the synthesis of this compound could be optimized to improve the yield and purity of the compound, which would make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the condensation reaction between 2,3-dimethoxybenzaldehyde and thiosemicarbazide, followed by the reaction with benzyl chloride. The final product is obtained by the reaction between the intermediate and 2,3-dimethoxybenzaldehyde in the presence of acetic acid. The yield of this compound is around 60%, and the purity can be increased by recrystallization.
Applications De Recherche Scientifique
3-benzyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase, which are involved in the pathogenesis of several diseases. In addition, this compound has been reported to have antioxidant and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(5Z)-3-benzyl-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-22-15-10-6-9-14(17(15)23-2)11-16-18(21)20(19(24)25-16)12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZKCPGUJGMPHJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6102023.png)

![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)
![N-(4-bromophenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6102065.png)

![1-(5-chloro-2-methylphenyl)-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6102075.png)
![ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B6102089.png)
![5-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-(3-furylmethyl)-2-thiophenecarboxamide](/img/structure/B6102095.png)
![1-benzyl-4-{3-[1-(2-thienylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6102096.png)
![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6102104.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)


![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)